REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[N:4]1[CH:5]([C:13]#[N:14])[CH2:6][c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]21.[CH3:15][CH2:16][N:17]([CH2:18][CH3:19])[CH2:20][CH3:21].[SH2:22].[cH:23]1[cH:24][cH:25][n:26][cH:27][cH:28]1>>[C:1]([CH3:2])(=[O:3])[N:4]1[CH:5]([C:13]([NH2:14])=[S:22])[CH2:6][c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)N1c2ccccc2CC1C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)N1c2ccccc2CC1C(N)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |